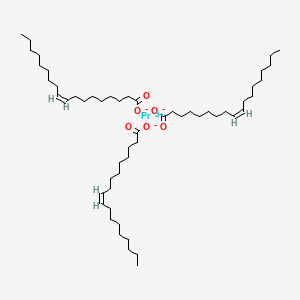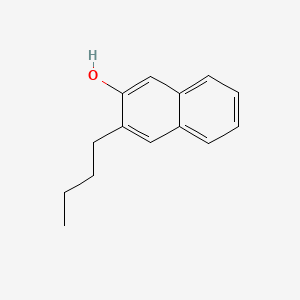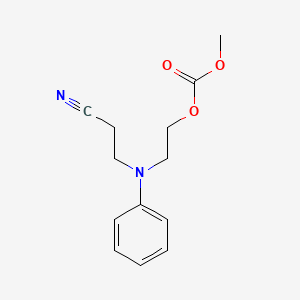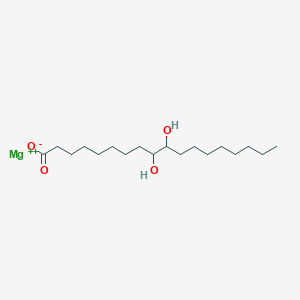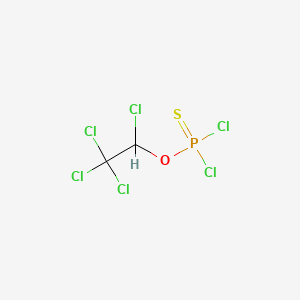![molecular formula C7H7N5O2 B12662297 N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 22277-02-7](/img/structure/B12662297.png)
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyrrole ring, with a nitro group at the 5-position and a methyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another method involves treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common reagents for the reduction of the nitro group include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is N-methyl-5-amino-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be synthesized.
Scientific Research Applications
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines involved in inflammation and immune function . By inhibiting JAK1, the compound can modulate the activity of these cytokines and exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A Janus kinase inhibitor with a similar pyrrolo[2,3-d]pyrimidine core structure.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt) with a pyrrolo[2,3-d]pyrimidine scaffold.
Uniqueness
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the methyl group at the nitrogen atom differentiates it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its specific interactions with molecular targets.
Properties
CAS No. |
22277-02-7 |
|---|---|
Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N5O2/c1-8-6-5-4(12(13)14)2-9-7(5)11-3-10-6/h2-3H,1H3,(H2,8,9,10,11) |
InChI Key |
XWOWTDNVISJWGI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)

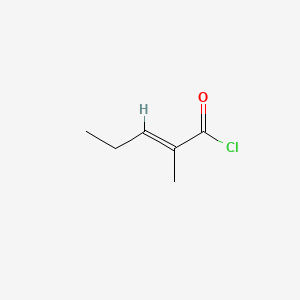
![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)

